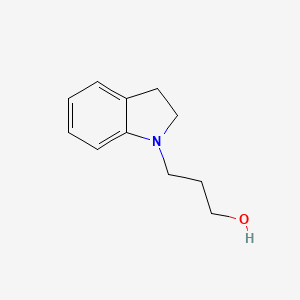
1H-Indole-1-propanol, 2,3-dihydro-
Vue d'ensemble
Description
1H-Indole-1-propanol, 2,3-dihydro- is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-1-propanol, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-propanol, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has demonstrated that indole derivatives possess significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of 1H-Indole-1-propanol, 2,3-dihydro- against various bacterial strains. The compound showed inhibitory action against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
2. Anticancer Properties
Indole compounds are also recognized for their anticancer potential. In vitro studies have indicated that 1H-Indole-1-propanol, 2,3-dihydro- can induce apoptosis in cancer cell lines. A notable case study involved the compound's interaction with specific signaling pathways associated with cell proliferation and survival, suggesting a mechanism that warrants further investigation for therapeutic applications .
Biochemical Applications
1. Enzyme Inhibition Studies
The compound has been employed in enzyme inhibition studies due to its ability to interact with various biological macromolecules. For instance, it has been tested as an inhibitor of certain kinases involved in cancer progression. The results indicated a dose-dependent inhibition of enzyme activity, providing insights into its potential as a lead compound for drug development .
2. Neuropharmacological Research
Indoles are known to influence neurotransmitter systems. Recent studies have explored the effects of 1H-Indole-1-propanol, 2,3-dihydro- on serotonin receptors, revealing its potential as a modulator of serotonergic activity. This could have implications for treating mood disorders and anxiety .
Industrial Applications
1. Synthesis of Fine Chemicals
In industrial settings, 1H-Indole-1-propanol, 2,3-dihydro- serves as a versatile building block for synthesizing complex organic molecules. Its unique structure allows it to be utilized in the production of various pharmaceuticals and agrochemicals .
2. Material Science
The compound's properties have been investigated for applications in material science, particularly in developing new polymers and materials with enhanced functionalities. Its incorporation into polymer matrices has shown promise in improving material strength and chemical resistance .
Data Table: Summary of Applications
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-(2,3-dihydroindol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H15NO/c13-9-3-7-12-8-6-10-4-1-2-5-11(10)12/h1-2,4-5,13H,3,6-9H2 |
Clé InChI |
QACVRSGHYPHODM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C2=CC=CC=C21)CCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details
















Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













